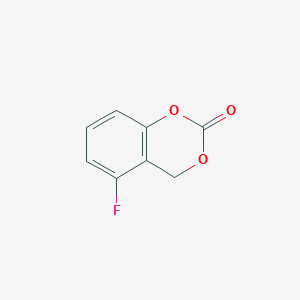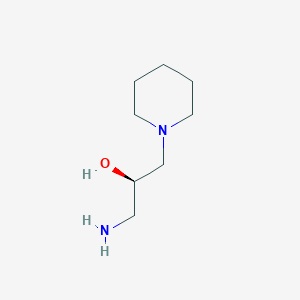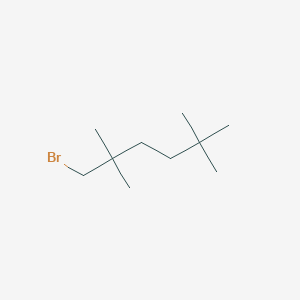![molecular formula C9H4F3NOS B13217646 6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a thieno[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents to form the thieno[2,3-b]pyridine core . The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The aldehyde group is then introduced through formylation reactions, often using reagents like dichloromethyl methyl ether in the presence of a Lewis acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: 6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
Reduction: 6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-methanol
Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used
Scientific Research Applications
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins . The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but lacks the thieno ring, resulting in different electronic properties.
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbaldehyde: Similar structure but with a different ring fusion pattern, affecting its reactivity and applications.
Uniqueness
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde is unique due to the combination of the trifluoromethyl group and the thieno[2,3-b]pyridine core, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and material properties .
Properties
Molecular Formula |
C9H4F3NOS |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)7-2-1-5-3-6(4-14)15-8(5)13-7/h1-4H |
InChI Key |
BQNWKZWMNNOIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=C(S2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)



![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)
![1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one](/img/structure/B13217591.png)
amine](/img/structure/B13217601.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)


![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
